![molecular formula C17H14N2O3S B2713012 Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate CAS No. 325733-81-1](/img/structure/B2713012.png)
Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings. It is a derivative of thieno[3’,2’:5,6]pyrimido[2,1-a]isoindole, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps and various types of chemical reactions. The exact synthesis process would depend on the starting materials and the specific conditions required for each step. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carboxylate group (-COO-) could potentially undergo reactions such as esterification or decarboxylation. The pyrimidine ring could potentially participate in reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can often be predicted based on the compound’s structure and functional groups .Scientific Research Applications
Synthesis of Highly Functionalized Tetrahydropyridines
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. This process leads to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This synthesis pathway highlights the molecule's role in creating complex chemical structures with potential applications in various scientific fields, including medicinal chemistry and materials science (Zhu, Lan, & Kwon, 2003).
Inhibition of Platelet Aggregation
Starting with ethyl 3-aminoindole-2-carboxylate, the synthesis of 3-amino-5H-pyrimido[5,4-b]indole-2,4-dione and related compounds has been described. Preliminary results report on the inhibition of platelet aggregation by these compounds, suggesting potential therapeutic applications in cardiovascular diseases and conditions related to platelet aggregation (Monge et al., 1987).
Synthesis of Fused Thiazolo Derivatives
New ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates and related fused thiazolo derivatives have been synthesized from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate. The structural establishment of these compounds via their spectral data suggests their potential in the development of new chemical entities with specific biological activities (Ahmed, 2003).
Novel Method for Preparation of Thieno[2,3-d]pyrimidine Derivatives
A novel method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids showcases the versatility of ethyl 5-amino-2-methylthiothieno[2,3-d]pyrimidine-6-earboxylate in synthesizing a variety of derivatives. This method provides a foundational approach for developing new chemical entities with potential pharmacological properties (Santilli, Kim, & Wanser, 1971).
Synthesis of Thieno[3,4-d]pyrimidines
The reactions of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate with 1,3-dicarbonyl compounds result in the formation of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates. This synthetic route further underscores the compound's significance in creating structurally diverse molecules with potential applications in drug discovery and chemical biology (Ryndina et al., 2002).
Mechanism of Action
Target of Action
The compound “Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate” is a thienopyrimidine derivative . Thienopyrimidines are known to have diverse biological activities
Mode of Action
Thienopyrimidines often act by interacting with biological targets such as enzymes or receptors .
Biochemical Pathways
Without specific information on the compound “Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate”, it’s difficult to say which biochemical pathways it might affect. Thienopyrimidines can affect various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
These properties can vary widely among different compounds and are influenced by factors such as the compound’s chemical structure and the patient’s physiology .
Result of Action
The effects would depend on the compound’s specific targets and mode of action .
Action Environment
The action, efficacy, and stability of “Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3’,2’:5,6]pyrimido[2,1-a]isoindole-2-carboxylate” could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-methyl-7-oxo-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-3-22-17(21)13-9(2)12-15(20)18-14-11-7-5-4-6-10(11)8-19(14)16(12)23-13/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFSJWRCFFVCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N3CC4=CC=CC=C4C3=NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.